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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-1-propene

CAS No.: 3840-17-3

Cat. No.: B1597684

Get Quote

Technical Monograph: 3-(3-Chlorophenyl)-1-propene CAS Number: 3840-17-3 Synonyms: 1-

Allyl-3-chlorobenzene; m-Allylchlorobenzene; 1-Chloro-3-(2-propenyl)benzene[1]

Part 1: Executive Summary
3-(3-Chlorophenyl)-1-propene is a specialized organochlorine intermediate critical to the

synthesis of functionalized aryl-propionic acids and complex pharmaceutical scaffolds.[1]

Unlike its para-substituted counterparts, the meta-chloro substitution pattern offers unique

steric and electronic properties, making it a preferred building block for designing inhibitors

targeting specific enzymatic pockets where linearity (para) is disfavored.[1][2]

This guide outlines the validated synthetic protocols, physicochemical characterization, and

downstream utility of this compound, specifically highlighting its role as a precursor to 3-Amino-

3-(3-chlorophenyl)propionic acid, a vital moiety in modern peptidomimetic drug design.[1]

Part 2: Chemical Identity & Physicochemical Profile
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Property Specification

Molecular Formula C₉H₉Cl

Molecular Weight 152.62 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point
69–72 °C at 5 mmHg (Predicted: ~205 °C at 760

mmHg)

Density 1.046 ± 0.06 g/cm³

Refractive Index n20/D ~1.524 (Typical for allylbenzenes)

Solubility
Miscible in ether, THF, DCM, ethyl acetate;

Insoluble in water

Flash Point
~75 °C (Estimate – Requires standard

flammable liquid handling)

Part 3: Validated Synthetic Protocols
To achieve high regiochemical purity, direct Friedel-Crafts allylation of chlorobenzene is not

recommended due to the formation of inseparable ortho/para mixtures and polychlorinated

byproducts (e.g., 1,2-dichloropropane derivatives).[1][2]

The industry-standard protocol utilizes a Grignard-mediated cross-coupling approach, ensuring

the chlorine atom remains exclusively in the meta position.[1]

Protocol A: Grignard Cross-Coupling (The "Gold
Standard")
Best for laboratory-scale synthesis (10g – 100g) requiring >98% isomeric purity.[1][2]

Reagents:

1-Bromo-3-chlorobenzene (Precursor)[1]

Magnesium turnings (activated)
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Allyl bromide (or Allyl chloride with catalyst)[2]

Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Workflow:

Activation: Flame-dry a 3-neck flask under Argon. Add magnesium turnings (1.1 eq) and a

crystal of iodine.

Grignard Formation: Add a solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous THF

dropwise. Initiate reflux to form 3-chlorophenylmagnesium bromide.[1]

Critical Control Point: The chlorine on the aromatic ring is relatively stable to Mg formation

conditions compared to the bromine, but temperature control (<65°C) is vital to prevent

benzyne formation or scrambling.[2]

Coupling: Cool the Grignard solution to 0°C. Add Allyl bromide (1.2 eq) dropwise.

Note: For Allyl Chloride, add 1 mol% Ni(dppe)Cl₂ catalyst to facilitate the coupling and

prevent homocoupling of the Grignard.[2]

Quench & Workup: Quench with saturated NH₄Cl. Extract with Ether/Hexanes.[2]

Purification: Fractional distillation under reduced pressure (vacuum).

Protocol B: Visualization of Synthetic Logic

1-Bromo-3-chlorobenzene
(Starting Material)

Mg / THF
(Grignard Formation)

Activation 3-Chlorophenylmagnesium
bromide

Insertion

3-(3-Chlorophenyl)-1-propene
(Target)

Nucleophilic Attack
(0°C)

Allyl Bromide
(Electrophile)

Coupling Partner

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway via Grignard formation, ensuring meta-substitution

integrity.
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Part 4: Reactivity & Applications in Drug Discovery
The utility of 3-(3-Chlorophenyl)-1-propene lies in its dual functionality: the allyl handle for

oxidation/extension and the aryl chloride for late-stage cross-coupling.[1]

Precursor to β-Amino Acids
The compound is a direct precursor to 3-Amino-3-(3-chlorophenyl)propionic acid (CAS 68208-

21-9).[1][3] This transformation typically involves:

Oxidative Cleavage/Functionalization: The terminal alkene is oxidized (e.g., ozonolysis or

Sharpless dihydroxylation followed by cleavage) to the aldehyde.[2]

Rodionov or Knoevenagel Condensation: Conversion to the β-amino acid scaffold.[1]

Application: These β-amino acid derivatives are peptidomimetics used in integrin inhibitors

and metabolic disorder treatments.[1]

Olefin Metathesis
The terminal alkene is highly active in Grubbs-catalyzed metathesis.[1] It serves as a "chain

terminator" or a cross-metathesis partner to introduce the 3-chlorophenyl moiety into

macrocycles (e.g., in the synthesis of natural product analogs like Iriomoteolides).[2]

Heck & Suzuki Coupling
While the allyl group is the primary reactive site, the meta-chloro position allows for orthogonal

functionalization using specialized phosphine ligands (e.g., Buchwald biaryl phosphines) that

can activate the aryl chloride bond after the allyl chain has been modified.[2]

Part 5: Quality Control & Analytic Standards
To ensure suitability for pharmaceutical use, the following QC parameters must be met:
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Test Method Acceptance Criteria

Purity GC-FID / HPLC ≥ 98.0% (Area %)

Identity ¹H-NMR (CDCl₃)

Allyl Signals:δ 3.35 (d, 2H, -

CH₂-)δ 5.05–5.15 (m, 2H,

=CH₂)δ 5.90–6.00 (m, 1H, -

CH=)Aromatic Signals:δ 7.10–

7.30 (m, 4H, Ar-H)

Residual Solvents Headspace GC
THF < 720 ppm; Ether < 5000

ppm

Water Content Karl Fischer < 0.1%

Part 6: Safety, Handling & Storage
Hazard Classification: GHS07 (Warning).[2] Acute Tox. 4 (Oral/Inhalation).[2]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkene is

susceptible to slow auto-oxidation; stabilizers (e.g., BHT) may be added for bulk storage.[1]

[2]

Incompatibility: Strong oxidizing agents, radical initiators.[2]

References
Synthesis of Allylbenzenes via Grignard:Organic Syntheses, Coll.[2] Vol. 3, p. 195 (1955);

Vol. 28, p. 31 (1948).[2] (Foundational protocol for allyl-aryl coupling).

Catalytic Coupling of Allyl Chlorides:Journal of the American Chemical Society, "Nickel-

Catalyzed Cross-Coupling of Grignard Reagents," establishing the efficiency of Ni-catalysts

for allyl-aryl coupling.[1]

Application in Amino Acid Synthesis:Ningbo Inno Pharmchem, "Applications of 3-Amino-3-(3-

chlorophenyl)propionic Acid in Pharmaceutical Sectors."[1] (Highlighting the downstream

utility of the propene precursor).
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Safety Data:PubChem Compound Summary for CID 177164 (Related chlorophenyl propionic

derivatives and precursors). [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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